molecular formula C23H19FN2O7S2 B11445988 N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide

N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide

Cat. No.: B11445988
M. Wt: 518.5 g/mol
InChI Key: OWHHOBMHFYLDMJ-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, fluorobenzene, furan, oxazole, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the furan ring: This can be done through coupling reactions.

    Formation of the final amide bond: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
  • N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H19FN2O7S2

Molecular Weight

518.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19FN2O7S2/c1-30-15-7-10-17(19(12-15)31-2)25-20(27)13-34-23-22(26-21(33-23)18-4-3-11-32-18)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

OWHHOBMHFYLDMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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